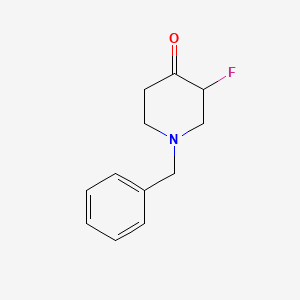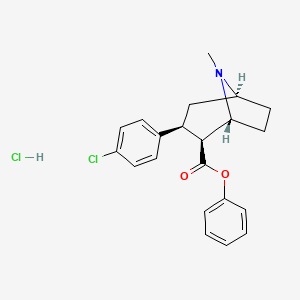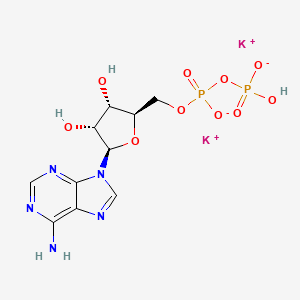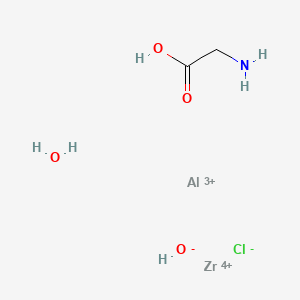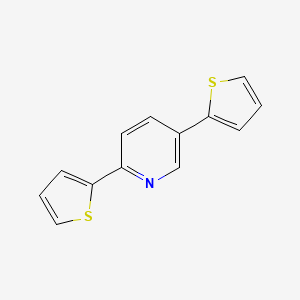
4-chloro-4/'-propylbi(cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-4/‘-propylbi(cyclohexane) is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a chlorine atom and a propyl group at the 4 and 4’ positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-4/'-propylbi(cyclohexane) typically involves the chlorination of 4-propylcyclohexane. This can be achieved through the reaction of 4-propylcyclohexane with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions to ensure selective substitution at the 4 position.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-4/'-propylbi(cyclohexane) may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-chloro-4/'-propylbi(cyclohexane) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-propylcyclohexanol if hydroxide is the nucleophile.
Oxidation: Products include 4-propylcyclohexanol, 4-propylcyclohexanone, or 4-propylcyclohexanoic acid.
Reduction: Products include 4-propylcyclohexane or other reduced derivatives.
科学的研究の応用
4-chloro-4/'-propylbi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a model compound for studying the conformational analysis of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-chloro-4/'-propylbi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
類似化合物との比較
Similar Compounds
4-chloro-4/'-methylbi(cyclohexane): Similar structure but with a methyl group instead of a propyl group.
4-chloro-4/'-ethylbi(cyclohexane): Similar structure but with an ethyl group instead of a propyl group.
4-bromo-4/'-propylbi(cyclohexane): Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-chloro-4/‘-propylbi(cyclohexane) is unique due to the specific combination of a chlorine atom and a propyl group at the 4 and 4’ positions, respectively
特性
CAS番号 |
175842-70-3 |
|---|---|
分子式 |
C15H27Cl |
分子量 |
242.82788 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



